

# Technical Guide: 4-Hydroxy-3-nitrophenylacetic Acid-d5 (CAS: 929709-59-1)

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## Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic  
Acid-d5

Cat. No.: B588908

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## Introduction

**4-Hydroxy-3-nitrophenylacetic Acid-d5** (d5-NHPA) is the deuterated form of 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a known metabolite of 3-nitrotyrosine. As a stable isotope-labeled internal standard, d5-NHPA is a critical tool for the accurate quantification of NHPA in biological samples using mass spectrometry-based methods.[1][2] NHPA is a significant biomarker for monitoring nitrative stress, a condition implicated in the pathogenesis of numerous diseases. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant biological pathways associated with **4-Hydroxy-3-nitrophenylacetic Acid-d5**.

## Physicochemical Properties

The fundamental properties of **4-Hydroxy-3-nitrophenylacetic Acid-d5** are summarized below. These values are compiled from various chemical suppliers and databases.[3][4]

Property	Value
CAS Number	929709-59-1
Molecular Formula	C <sub>8</sub> H <sub>2</sub> D <sub>5</sub> NO <sub>5</sub>
Molecular Weight	202.18 g/mol
IUPAC Name	2-(4-hydroxy-3-nitrophenyl-2,5,6-d <sub>3</sub> )acetic-2,2-d <sub>2</sub> acid
Synonyms	4-Hydroxy-3-nitrobenzeneacetic Acid-d <sub>5</sub> , NHPA-d <sub>5</sub>
Appearance	Typically a yellow to orange crystalline powder
Storage Temperature	-20°C[5]
Shipping Temperature	Ambient

## Quantitative Data

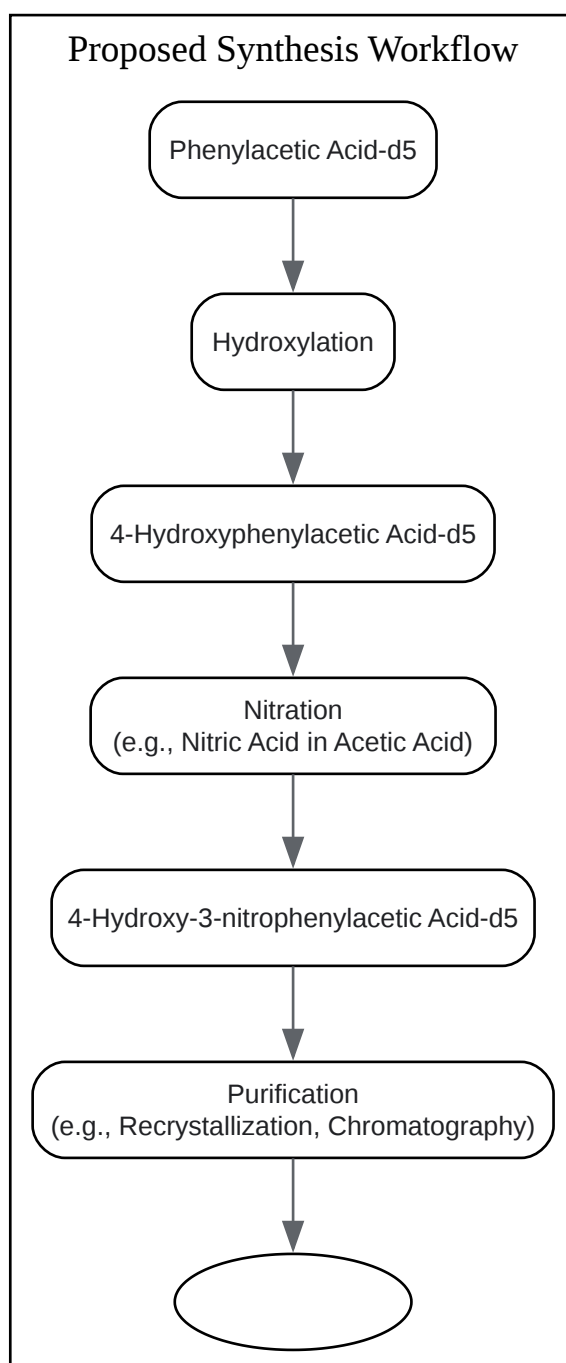
Quantitative data for isotopically labeled standards, such as isotopic purity and chemical purity, are lot-specific and are provided in the Certificate of Analysis (CoA) from the supplier. While a specific CoA for this compound is not publicly available, a typical CoA for a high-quality deuterated standard would include the data presented in the table below. Researchers should always refer to the lot-specific CoA for the most accurate information.

Parameter	Typical Specification
Chemical Purity (by HPLC)	≥98%
Isotopic Enrichment	≥99 atom % D
Mass Spectrometry	Consistent with structure
<sup>1</sup> H-NMR Spectroscopy	Consistent with structure

## Synthesis

A specific, peer-reviewed synthesis protocol for **4-Hydroxy-3-nitrophenylacetic Acid-d5** is not readily available in the public domain. However, its synthesis can be inferred from the known synthesis of the unlabeled compound and general methods for deuteriation. The likely synthetic route would involve two key steps: nitration of a deuterated precursor followed by any necessary purification.

A plausible synthetic workflow is outlined below:



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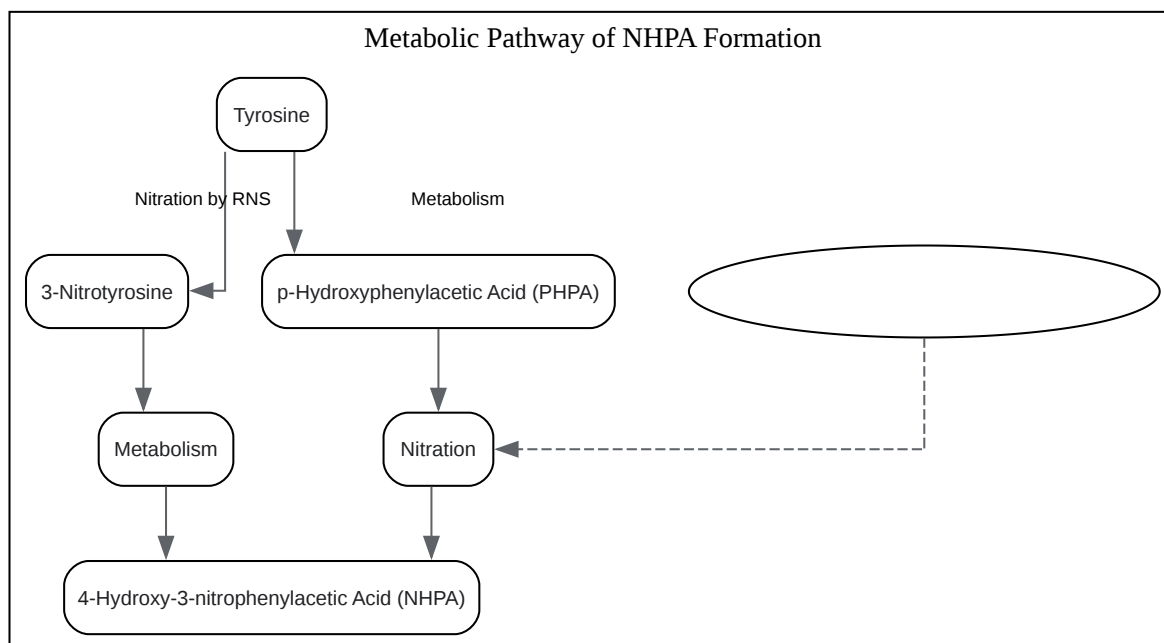
A plausible synthetic route for **4-Hydroxy-3-nitrophenylacetic Acid-d5**.

## Biological Significance and Metabolic Pathway

4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a urinary metabolite of 3-nitrotyrosine, a biomarker of nitrative stress. Nitrative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive intermediates. The formation of NHPA can occur through two primary pathways:

- Metabolism of free 3-nitrotyrosine: Free 3-nitrotyrosine, formed from the nitration of tyrosine by RNS, can be metabolized to NHPA.
- Nitration of p-hydroxyphenylacetic acid (PHPA): Circulating PHPA, a metabolite of tyrosine, can be directly nitrated to form NHPA.

The following diagram illustrates the metabolic pathways leading to the formation of NHPA.



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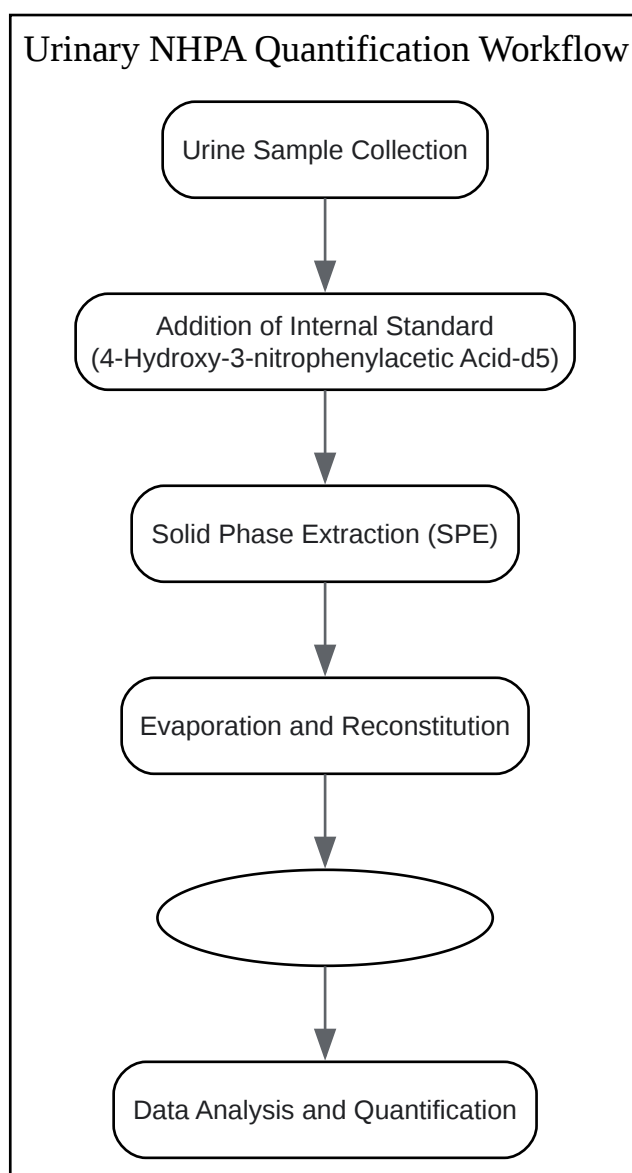
Metabolic pathways leading to the formation of NHPA.

## Experimental Protocols

The primary application of **4-Hydroxy-3-nitrophenylacetic Acid-d5** is as an internal standard for the quantification of endogenous NHPA in biological matrices, most commonly urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## General Experimental Workflow for Urinary NHPA Quantification

The following diagram outlines a typical workflow for the analysis of NHPA in urine samples.



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A typical workflow for urinary NHPA quantification using d5-NHPA.

## Detailed Methodologies

The following protocols are based on established methods for the analysis of NHPA and similar metabolites.<sup>[1][2]</sup>

### 6.2.1. Sample Preparation

- **Sample Thawing and Centrifugation:** Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
- **Internal Standard Spiking:** To 1 mL of the urine supernatant, add a known concentration of **4-Hydroxy-3-nitrophenylacetic Acid-d5** (e.g., 10 µL of a 1 µg/mL solution).
- **Solid Phase Extraction (SPE):**
  - Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of deionized water.
  - Load the urine sample onto the conditioned cartridge.
  - Wash the cartridge with 1 mL of 5% methanol in water.
  - Elute the analytes with 1 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

#### 6.2.2. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
  - **Column:** A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
  - **Mobile Phase A:** 0.1% formic acid in water.
  - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
  - **Gradient:** A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
  - **Flow Rate:** 0.2-0.4 mL/min.
  - **Injection Volume:** 5-10 µL.

- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic compounds like NHPA.
  - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous NHPA and the d5-labeled internal standard. The exact m/z values will depend on the instrument and experimental conditions but will be based on the molecular weights of the parent and fragment ions.

### 6.2.3. Data Analysis

- Construct a calibration curve using known concentrations of unlabeled NHPA spiked into a blank matrix (e.g., synthetic urine or a pooled urine sample with low endogenous NHPA).
- Calculate the ratio of the peak area of endogenous NHPA to the peak area of the d5-NHPA internal standard for each sample and standard.
- Determine the concentration of NHPA in the unknown samples by interpolating their peak area ratios against the calibration curve.

## Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of **4-Hydroxy-3-nitrophenylacetic Acid-d5**. As a general precaution, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

## Conclusion

**4-Hydroxy-3-nitrophenylacetic Acid-d5** is an indispensable tool for researchers investigating the role of nitrative stress in health and disease. Its use as an internal standard enables the reliable and accurate quantification of its endogenous counterpart, NHPA, in complex biological matrices. This guide provides a foundational understanding of its properties, synthesis, biological relevance, and application in experimental research. For specific applications, further optimization of the described protocols may be necessary.



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